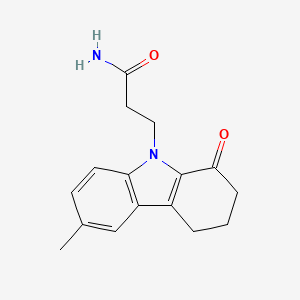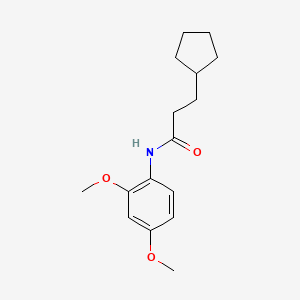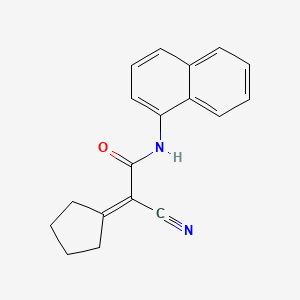
2-cyano-2-cyclopentylidene-N-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-2-cyclopentylidene-N-1-naphthylacetamide, also known as CCN1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of cyclopentylidene derivatives, which have been shown to exhibit a variety of biological activities. In
Applications De Recherche Scientifique
2-cyano-2-cyclopentylidene-N-1-naphthylacetamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. In addition, 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide has been used as a tool compound in scientific research to investigate the mechanisms of action of various biological processes.
Mécanisme D'action
The mechanism of action of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation, angiogenesis, and inflammation. 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide has been shown to inhibit the activity of several key enzymes involved in these processes, including cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
2-cyano-2-cyclopentylidene-N-1-naphthylacetamide has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. In addition, 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide is its relatively low toxicity compared to other anti-cancer agents. This makes it a useful tool compound for investigating the mechanisms of action of various biological processes. However, one limitation of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide. One area of interest is the development of more efficient synthesis methods to produce higher yields of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide with improved purity. In addition, further studies are needed to fully understand the mechanisms of action of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide and its potential therapeutic applications. Finally, there is a need for more in-depth studies on the potential toxic effects of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide and its long-term safety profile.
Méthodes De Synthèse
The synthesis of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide involves the reaction of 1-naphthylamine with cyclopentanone in the presence of cyanide ion. The resulting compound is then treated with acetic anhydride to yield the final product. This method has been optimized to produce high yields of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide with good purity.
Propriétés
IUPAC Name |
2-cyano-2-cyclopentylidene-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-16(14-7-1-2-8-14)18(21)20-17-11-5-9-13-6-3-4-10-15(13)17/h3-6,9-11H,1-2,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAFLNDUZIXSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

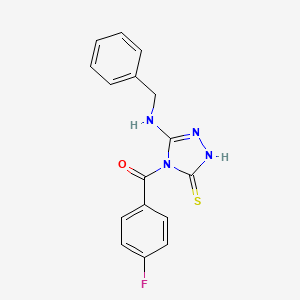
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5747149.png)
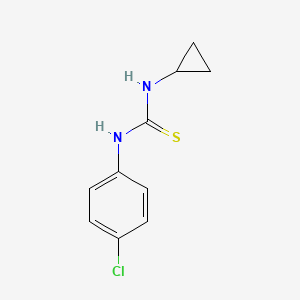
![8-methyl-7-[(4-methylbenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5747166.png)

![4-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5747175.png)
![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)

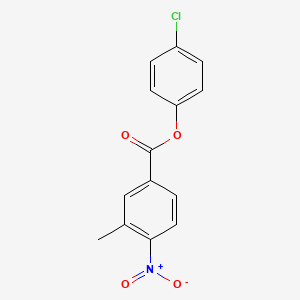
![[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5747213.png)
